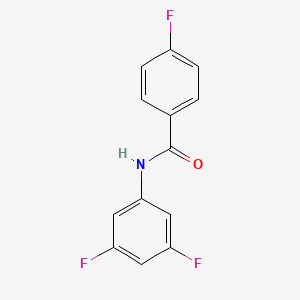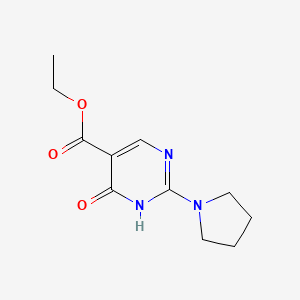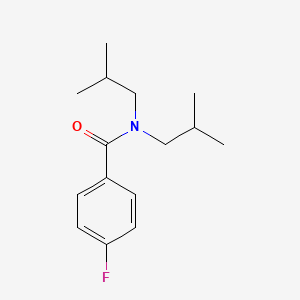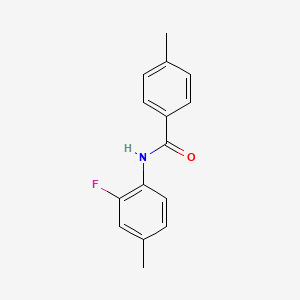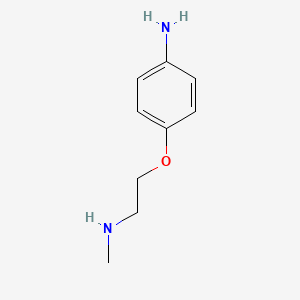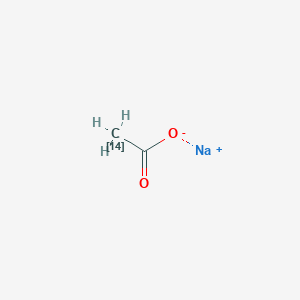
Sodium;acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;acetate, also known as acetic acid-2-14C sodium salt, is a radiolabeled compound where the carbon-2 position of the acetate molecule is labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical research to trace metabolic pathways and study the kinetics of biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Sodium;acetate can be synthesized by reacting acetic acid-2-14C with sodium hydroxide. The reaction is straightforward and involves the neutralization of the acid with the base to form the sodium salt:
CH3COOH-2-14C+NaOH→CH3COONa-2-14C+H2O
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of radioactive materials and ensuring that the final product is free from contaminants. The reaction is typically carried out in a controlled environment to prevent any loss of the radioactive isotope.
化学反应分析
Types of Reactions
Sodium;acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Sodium acetate can react with alkyl halides in the presence of a base to form esters.
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Ethanol (CH3CH2OH).
Substitution: Esters such as ethyl acetate (CH3COOCH2CH3).
科学研究应用
Sodium;acetate is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation of acetate into various biomolecules.
Medicine: Used in diagnostic imaging and to study metabolic disorders.
Industry: Applied in the production of radiolabeled compounds for research and development.
作用机制
The mechanism by which Sodium;acetate exerts its effects is primarily through its incorporation into metabolic pathways. The radioactive carbon-14 isotope allows researchers to track the movement and transformation of the acetate molecule within biological systems. This helps in understanding the metabolic fate of acetate and its role in various biochemical processes.
相似化合物的比较
Similar Compounds
- Sodium formate (HCOONa)
- Sodium propionate (CH3CH2COONa)
- Potassium acetate (CH3COOK)
- Calcium acetate (Ca(CH3COO)2)
Uniqueness
Sodium;acetate is unique due to its radiolabeled carbon-14 isotope, which makes it an invaluable tool for tracing and studying metabolic pathways. Unlike its non-radioactive counterparts, this compound provides a means to visualize and quantify biochemical processes in real-time.
属性
分子式 |
C2H3NaO2 |
|---|---|
分子量 |
84.026 g/mol |
IUPAC 名称 |
sodium;acetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+2; |
InChI 键 |
VMHLLURERBWHNL-DEQYMQKBSA-M |
手性 SMILES |
[14CH3]C(=O)[O-].[Na+] |
SMILES |
CC(=O)[O-].[Na+] |
规范 SMILES |
CC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


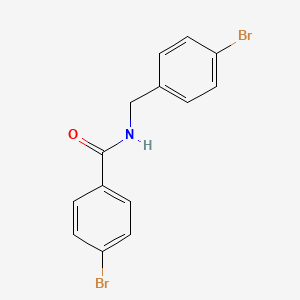
![[1-[4-(Dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methanol](/img/structure/B1644694.png)
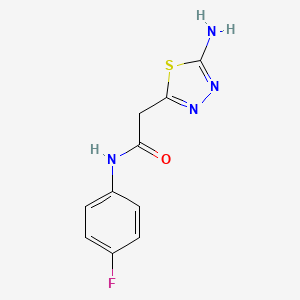

![1-[(3-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B1644702.png)
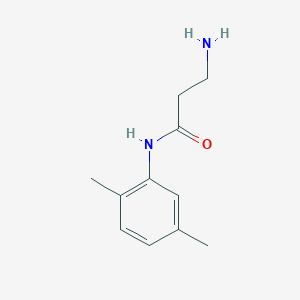
![6-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylic acid](/img/structure/B1644716.png)
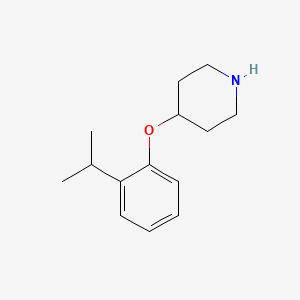
![2-[(4-Methoxybenzyl)amino]nicotinonitrile](/img/structure/B1644719.png)
